molecular formula C14H12F2N2O3S B4439062 N-(3,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide

N-(3,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide

Katalognummer B4439062
Molekulargewicht: 326.32 g/mol
InChI-Schlüssel: KCDAIJJESAEWJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide, also known as DFB, is a small molecule drug that has been extensively studied for its potential therapeutic applications. DFB belongs to the class of sulfonylurea compounds, which are commonly used as hypoglycemic agents for the treatment of type 2 diabetes mellitus. However, DFB has shown promise as a potential anticancer agent due to its ability to selectively target cancer cells while sparing normal cells.

Wirkmechanismus

N-(3,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide's mechanism of action involves binding to GRP78, which is a chaperone protein that is overexpressed in cancer cells. GRP78 plays a critical role in protein folding and quality control in the ER, which is a cellular organelle involved in protein synthesis and processing. N-(3,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide binds to GRP78 and disrupts its function, leading to ER stress and activation of the unfolded protein response (UPR) pathway. This ultimately leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide has been shown to have several biochemical and physiological effects in cancer cells. It induces ER stress and activates the UPR pathway, which leads to apoptosis. N-(3,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide also inhibits the PI3K/Akt/mTOR signaling pathway, which is a key pathway involved in cancer cell survival and proliferation. Additionally, N-(3,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors.

Vorteile Und Einschränkungen Für Laborexperimente

N-(3,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in cancer treatment, and several cell lines and animal models have been developed to study its mechanism of action. However, N-(3,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide also has some limitations. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Zukünftige Richtungen

There are several future directions for research on N-(3,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide. One area of focus is the development of more soluble analogs of N-(3,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide that can be administered more easily in vivo. Another area of focus is the optimization of N-(3,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide's selectivity for cancer cells, which could potentially increase its efficacy and reduce its toxicity. Additionally, there is ongoing research on the use of N-(3,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide in combination with other anticancer agents to enhance its therapeutic effects. Finally, clinical trials are needed to determine the safety and efficacy of N-(3,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide in humans.

Wissenschaftliche Forschungsanwendungen

N-(3,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. Several studies have shown that N-(3,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide can selectively induce apoptosis (programmed cell death) in cancer cells while sparing normal cells. This selectivity is thought to be due to the overexpression of a specific protein, called glucose-regulated protein 78 (GRP78), in cancer cells. N-(3,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide binds to GRP78 and induces endoplasmic reticulum (ER) stress, which ultimately leads to apoptosis in cancer cells.

Eigenschaften

IUPAC Name

N-(3,4-difluorophenyl)-3-(methanesulfonamido)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2O3S/c1-22(20,21)18-11-4-2-3-9(7-11)14(19)17-10-5-6-12(15)13(16)8-10/h2-8,18H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDAIJJESAEWJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(3,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide
Reactant of Route 4
Reactant of Route 4
N-(3,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(3,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide
Reactant of Route 6
Reactant of Route 6
N-(3,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.